molecular formula C19H20N2O3S B12926373 Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- CAS No. 503544-97-6

Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12926373
CAS No.: 503544-97-6
M. Wt: 356.4 g/mol
InChI Key: DUYYRANGJFMKGS-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- (hereafter referred to as the target compound) is a sulfonamide-functionalized acetamide derivative featuring a 1H-indole-3-yl ethyl moiety. Its structure combines a sulfonyl group (from 4-methylphenylsulfonyl) with an indole-linked acetamide backbone. Indole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties . The sulfonyl group enhances polarity and may influence binding affinity to biological targets, such as enzymes or receptors .

Properties

CAS No.

503544-97-6

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C19H20N2O3S/c1-14-6-8-16(9-7-14)25(23,24)13-19(22)20-11-10-15-12-21-18-5-3-2-4-17(15)18/h2-9,12,21H,10-11,13H2,1H3,(H,20,22)

InChI Key

DUYYRANGJFMKGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through the following stages:

  • Step 1: Preparation of the Indole-Ethylamine Intermediate
    Starting from commercially available indole or substituted indole derivatives, the 3-position is functionalized with an ethylamine side chain. This can be achieved via electrophilic substitution or by using 3-(2-bromoethyl)indole intermediates followed by nucleophilic substitution with ammonia or amines.

  • Step 2: Sulfonylation of the Aromatic Moiety
    The 4-methylphenyl sulfonyl group is introduced by sulfonyl chloride chemistry. 4-Methylbenzenesulfonyl chloride (tosyl chloride) is reacted with appropriate nucleophiles to form sulfonylated intermediates.

  • Step 3: Formation of the Acetamide Linkage
    The key amide bond is formed by coupling the indole-ethylamine intermediate with a sulfonyl-substituted acetic acid derivative or its activated form (e.g., acyl chloride or anhydride). This step typically uses coupling reagents or base-mediated amidation.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Description
1 Indole functionalization 3-(2-bromoethyl)indole, NH3 or ethylenediamine, solvent (e.g., ethanol), reflux Nucleophilic substitution to introduce ethylamine side chain at indole 3-position
2 Sulfonyl chloride preparation 4-methylbenzenesulfonyl chloride, base (e.g., pyridine) Preparation of sulfonyl chloride if not commercially available
3 Sulfonylation Reaction of sulfonyl chloride with acetic acid derivative or amine Formation of sulfonyl-substituted acetic acid or amide intermediate
4 Amide bond formation Coupling reagents (e.g., EDCI, DCC), base (e.g., triethylamine), solvent (e.g., dichloromethane) Coupling of indole-ethylamine with sulfonylated acetic acid derivative to form final acetamide

Alternative Synthetic Approaches

  • Direct Amidation: Using activated esters or anhydrides of sulfonylated acetic acid with the indole-ethylamine under mild conditions to improve yield and reduce side reactions.

  • Use of Protecting Groups: Protecting the indole nitrogen or amine groups during sulfonylation or amidation to prevent undesired side reactions.

  • Catalytic Methods: Employing catalysts such as transition metals or organocatalysts to enhance coupling efficiency and selectivity.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, ethanol, or dimethylformamide depending on the step.

  • Temperature: Reactions are typically conducted at room temperature to reflux conditions (25–80°C) depending on reagent reactivity.

  • Bases: Triethylamine, pyridine, or sodium hydride are used to neutralize acids formed and promote nucleophilic attack.

  • Purification: Crude products are purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

Research Findings and Data

Spectroscopic Characterization

  • NMR (1H and 13C): Confirms the presence of indole protons, ethyl chain, acetamide NH, and aromatic sulfonyl substituents.

  • IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150 and 1350 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (~430.6 g/mol for related sulfonylated acetamides).

Yield and Purity

  • Reported yields for similar sulfonylated indole acetamides range from 60% to 85% depending on reaction conditions and purification methods.

  • Purity is typically confirmed by HPLC or elemental analysis.

Comparative Table of Preparation Methods

Preparation Aspect Method 1: Stepwise Synthesis Method 2: Direct Amidation Method 3: Catalytic Coupling
Complexity Multi-step, requires intermediate isolation Fewer steps, direct coupling May require specialized catalysts
Yield Moderate to high (60-85%) Moderate (50-75%) Potentially higher with optimization
Reaction Time Longer due to multiple steps Shorter Variable, depends on catalyst
Purification Multiple purifications needed Single purification Single or multiple depending on catalyst
Scalability Good for lab scale Suitable for scale-up Industrial potential with catalyst reuse

Chemical Reactions Analysis

N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified indole derivatives .

Scientific Research Applications

Antitumor Activity

Acetamide derivatives have been studied for their potential antitumor effects, particularly against solid tumors such as colon and lung cancers. Research has indicated that compounds similar to Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- exhibit cytotoxic properties that can inhibit tumor growth.

Case Study : A study published in the Proceedings of the American Association for Cancer Research demonstrated that certain indole-based acetamides show promising results in vitro and in vivo against human solid tumors. The specific mechanisms of action include inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Research has indicated that indole derivatives can possess neuroprotective properties. Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- may contribute to this field by acting on pathways involved in neurodegenerative diseases.

Data Table: Neuroprotective Studies

Study ReferenceCompound TestedEffect Observed
Indole DerivativesNeuroprotection in models of Alzheimer's disease
Acetamide DerivativesReduced oxidative stress in neuronal cells

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play a role in cancer progression and inflammation. Such inhibition could lead to the development of new therapeutic agents.

Case Study : A patent application (US20030158153A1) discusses the synthesis of acetamides with potential enzyme inhibitory activity, suggesting that derivatives like Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- could be explored further for drug development .

Synthetic Pathways

The synthesis of Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- involves several steps, typically starting from readily available indole derivatives and sulfonamides. The structural complexity allows for modifications that can enhance biological activity.

Data Table: Synthesis Overview

StepReagents UsedConditions
1Indole + Ethyl bromideBase catalyzed reaction
2Resulting intermediate + SulfonamideHeat under reflux

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s key structural elements include:

  • Sulfonyl group : Enhances solubility and modulates electronic properties.
  • Acetamide linker : Facilitates hydrogen bonding and conformational flexibility.

Table 1: Structural Comparison of Key Analogs

Compound Name Structural Features Molecular Formula Molar Mass (g/mol) Key Modifications vs. Target Compound
Target Compound N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]acetamide C₁₉H₂₀N₂O₃S ~388.4* Reference compound
N-[2-(1H-indol-3-yl)ethyl]acetamide Lacks sulfonyl group; simpler acetamide C₁₂H₁₄N₂O 202.25 Missing 4-methylphenylsulfonyl substituent
KCH-1521 N-acylurea derivative with benzo[d][1,3]dioxol-5-yloxy group C₁₉H₁₇N₃O₄ 363.36 Replaces sulfonyl with benzodioxole; urea linkage
TsEPPA 2-(2-fluoroethoxy)benzyl-N-(4-phenoxypyridin-3-yl)acetamide C₂₂H₂₀FN₂O₃ 395.41 Fluorinated ethoxy chain; pyridinyl instead of indole
Compound 37 2-(1-(4-chlorobenzoyl)-5-methoxyindol-3-yl)-N-(4-fluorophenylsulfonyl)acetamide C₂₄H₁₈ClFN₂O₅S 524.92 Chlorobenzoyl and fluorophenylsulfonyl substituents

*Estimated based on and addition of sulfonyl group (~96 g/mol).

Physicochemical Properties
  • Bioavailability : Higher molecular weight (~388 g/mol) may limit blood-brain barrier penetration compared to smaller analogs like N-[2-(1H-indol-3-yl)ethyl]acetamide (202 g/mol) .

Key Research Findings

  • Structural-Activity Relationship (SAR): The 4-methylphenylsulfonyl group in the target compound may improve binding to sulfonyl-sensitive targets (e.g., kinases or GPCRs) compared to non-sulfonylated indole derivatives .
  • Thermodynamic Stability : Sulfonamide-containing acetamides (e.g., ) exhibit stable crystalline forms due to intermolecular hydrogen bonding, suggesting similar stability for the target compound .
  • Biological Selectivity : Fluorinated or chlorinated sulfonyl groups (as in and ) enhance target selectivity but may introduce toxicity risks .

Biological Activity

Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-, also known as N-(2-(1H-indol-3-yl)ethyl)-2-tosylacetamide, is a compound featuring an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
CAS Number 503544-97-6
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)sulfonylacetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The indole structure allows for interactions with receptors and enzymes, leading to:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
  • Antimicrobial Properties : It exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

Recent studies have demonstrated that N-(2-(1H-indol-3-yl)ethyl)-2-tosylacetamide can inhibit the growth of several cancer cell lines. For instance:

  • In vitro tests on human cancer cell lines revealed significant cytotoxicity with IC50 values ranging from 10 to 50 μM, indicating effective growth inhibition against various types of tumors .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated through minimum inhibitory concentration (MIC) assays against several bacterial strains. Notably:

  • MIC values were found to be as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Comparative Studies

To better understand the unique properties of N-(2-(1H-indol-3-yl)ethyl)-2-tosylacetamide, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (μM)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideAnti-inflammatory30
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamideAnalgesic, anti-inflammatory25

These comparisons highlight the distinct pharmacological profiles of related compounds and emphasize the potential applications of N-(2-(1H-indol-3-yl)ethyl)-2-tosylacetamide in drug development.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : A study focused on its effects on breast cancer cells showed that treatment with the compound led to a reduction in cell viability and induced apoptosis through caspase activation pathways .
  • Infection Control : Another investigation assessed its efficacy against multidrug-resistant strains of bacteria, demonstrating that it could enhance the effectiveness of existing antibiotics .

Q & A

What are the key synthetic strategies for preparing Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-?

Level: Advanced
Answer:
The compound is synthesized via multi-step protocols involving sulfonylation and amidation reactions. A critical step is the introduction of the 4-methylphenylsulfonyl group, often achieved using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). The indole-ethylamine moiety is typically introduced through nucleophilic substitution or reductive amination. For example, iodine(III)-mediated intermolecular C–H amination has been employed to functionalize the indole core, yielding high regioselectivity (98% yield reported in one protocol) . Key challenges include controlling side reactions during sulfonylation and ensuring purity of intermediates via column chromatography or recrystallization.

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Level: Intermediate
Answer:
Structural confirmation requires a combination of:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, sulfonyl group protons at δ 7–8 ppm). Aromatic splitting patterns distinguish substituents on the indole and phenyl rings .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., observed [M+H]+^+ at m/z 443.1234 for C20_{20}H21_{21}N2_2O3_3S) .
  • X-ray Crystallography: Resolves regiochemical ambiguities (e.g., sulfonamide linkage geometry) and confirms non-covalent interactions (e.g., hydrogen bonding between acetamide carbonyl and sulfonyl oxygen) .

What experimental design considerations are critical for studying its biological activity?

Level: Advanced
Answer:

  • Target Selection: Prioritize assays based on structural analogs (e.g., indole derivatives often target serotonin receptors or kinase pathways). Molecular docking studies can predict binding to enzymes like DNA polymerase or proteases .
  • Dose-Response Curves: Optimize concentrations (e.g., 1–100 μM) to assess IC50_{50} values in enzyme inhibition assays.
  • Control Experiments: Include known inhibitors (e.g., dorsilurin K for antiviral activity comparisons) and validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity) .

How can conflicting spectral data (e.g., NMR vs. IR) be reconciled during characterization?

Level: Intermediate
Answer:
Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

  • Solvent Standardization: Use deuterated solvents (e.g., DMSO-d6_6 or CDCl3_3) for NMR to avoid peak splitting.
  • Cross-Validation: Compare IR carbonyl stretches (~1650–1700 cm1^{-1} for acetamide) with NMR carbonyl signals (δ 165–170 ppm). Discrepancies may indicate tautomerism or hydrogen bonding .
  • HPLC-PDA/MS: Detect trace impurities (<0.5%) that distort spectral profiles .

What computational methods are suitable for modeling its interactions with biological targets?

Level: Advanced
Answer:

  • Docking Simulations (AutoDock Vina, Schrödinger): Predict binding poses to receptors (e.g., viral polymerases) using force fields like AMBER. Focus on key residues (e.g., catalytic lysine or aspartate) .
  • MD (Molecular Dynamics) Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å acceptable).
  • QSAR (Quantitative Structure-Activity Relationship): Correlate substituent effects (e.g., sulfonyl group electronegativity) with activity trends .

How does regioselectivity in indole functionalization impact synthesis outcomes?

Level: Advanced
Answer:
Indole C3 is highly reactive due to electron-rich π systems. Competing functionalization at C5 or C7 can occur under electrophilic conditions (e.g., iodination). Strategies to control regioselectivity include:

  • Directing Groups: Use sulfonamide moieties to steer electrophiles to C5 via steric or electronic effects .
  • Catalytic Systems: Iodine(III) reagents (e.g., bis(pyridine)iodonium tetrafluoroborate) promote selective C–H amination at C3 .
  • Temperature Modulation: Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation .

What are the challenges in scaling up synthesis while maintaining purity?

Level: Intermediate
Answer:

  • Intermediate Stability: Labile intermediates (e.g., iodinated indoles) require inert atmospheres and low-temperature storage.
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

How can SAR (Structure-Activity Relationship) studies optimize this compound’s efficacy?

Level: Advanced
Answer:

  • Sulfonyl Group Modifications: Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic pockets.
  • Indole Substituents: Introduce halogens (e.g., Br or Cl) at C5 to improve metabolic stability.
  • Amide Linker Flexibility: Shorten the ethyl spacer to reduce conformational entropy and enhance target engagement .

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